An In-depth Technical Guide to p-SCN-Bn-NOTA: A Bifunctional Chelator for Radiopharmaceutical Development
An In-depth Technical Guide to p-SCN-Bn-NOTA: A Bifunctional Chelator for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-SCN-Bn-NOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) is a highly versatile bifunctional chelating agent that has become an indispensable tool in the development of radiopharmaceuticals for both diagnostic imaging and therapeutic applications.[1] Its structure features a robust 1,4,7-triazacyclononane (B1209588) (NOTA) macrocyclic core capable of forming exceptionally stable complexes with a variety of radiometals, particularly positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][] This core is appended with a reactive p-isothiocyanatobenzyl (SCN) group, which allows for the covalent conjugation of the chelator to primary amines on biomolecules such as antibodies, peptides, and proteins, forming a stable thiourea (B124793) bond.[1]
This dual functionality enables the targeted delivery of radioisotopes to specific sites in the body, a cornerstone of modern molecular imaging and targeted radionuclide therapy.[] This technical guide provides a comprehensive overview of p-SCN-Bn-NOTA, including its chemical properties, synthesis, experimental protocols for bioconjugation and radiolabeling, and quantitative data to support its application in research and drug development.
Chemical Properties and Structure
p-SCN-Bn-NOTA is a macrocyclic chelator with the following key identifiers:
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IUPAC Name: 2-[4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid[3]
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CAS Number: 1206475-68-4[3]
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Molecular Formula: C₂₀H₂₆N₄O₆S[3]
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Molecular Weight: 450.5 g/mol [3]
The structure of p-SCN-Bn-NOTA, characterized by the NOTA macrocycle and the isothiocyanate functional group, is optimized for high-affinity metal chelation and efficient bioconjugation.
Quantitative Data
The performance of p-SCN-Bn-NOTA as a bifunctional chelator is demonstrated by its high radiolabeling efficiency, the stability of its radiometal complexes, and the retained binding affinity of the resulting bioconjugates.
Table 1: Radiolabeling Efficiency of p-SCN-Bn-NOTA Conjugates
| Radiometal | Biomolecule | Reaction Conditions | Radiochemical Yield (RCY) | Reference |
| ⁶⁸Ga | PSMA-targeting agent | Room Temperature | >95% | [4] |
| ⁶⁴Cu | Rituximab | Room Temperature, 5-10 min | High (not specified) | [1] |
| ⁶⁴Cu | Bombesin analogue | Room Temperature | >95% | [] |
Table 2: Stability of p-SCN-Bn-NOTA Radiocomplexes
| Radiometal | Conjugate | Stability Condition | Stability | Reference |
| ⁶⁸Ga | PSMA-targeting agent | in vivo | High | [4] |
| ⁶⁴Cu | NOTA-Bn-NCS-E[c(RGDfK)]₂ | 100°C, pH 4.0 | Unstable | [] |
| ⁶⁴Cu | NOTA-Bn-NCS-PEG₃-E[c(RGDyK)]₂ | 100°C, pH 4.0 | Stable | [] |
Table 3: Binding Affinity of p-SCN-Bn-NOTA Bioconjugates
| Conjugate | Target | Kᵢ (nM) | Reference |
| Ga-NOTA-Bn-SCN-PSMA agent | PSMA | 0.81 ± 0.08 | [4] |
| Cu-NOTA-Bn-SCN-Aoc-BN(7-14) | GRPR | Not specified | [] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of p-SCN-Bn-NOTA, its conjugation to biomolecules, and subsequent radiolabeling.
Synthesis of p-SCN-Bn-NOTA
The synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid is a multi-step process that involves the protection of amine groups, cyclization, deprotection, and functionalization. The following is a generalized protocol based on established methods.[5][6]
Protocol 4.1: Synthesis of p-SCN-Bn-NOTA
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Protection of Dienophile: Start with the protection of a suitable dienophile, such as N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine, using a protecting group like the (4-methoxy-2,3,6-trimethylphenyl)sulfonyl (Mtr) group.[5]
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Cyclization: React the protected dienophile with a cyclizing agent, for example, N,N-bis[2-[(p-tolylsulfonyl)oxy]ethyl]-p-toluenesulfonamide, to form the protected macrocycle, 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane.[5]
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Deprotection: Remove the protecting groups from the macrocycle using strong acid (e.g., H₂SO₄) at elevated temperatures (e.g., 90°C) to yield 2-(p-benzamidobenzyl)-1,4,7-triazacyclononane.[5]
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Alkylation: Alkylate the macrocyclic triamine with bromoacetic acid at a basic pH (e.g., pH 9) to introduce the carboxylic acid arms.[5]
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Hydrolysis: Hydrolyze the benzamide (B126) protecting group using a strong acid (e.g., 6 M HCl) at an elevated temperature (e.g., 70°C).[5]
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Thiocyanation: React the resulting amine with thiophosgene (B130339) to introduce the isothiocyanate functional group, yielding the final product, 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid.[5]
Bioconjugation of p-SCN-Bn-NOTA to Antibodies
The isothiocyanate group of p-SCN-Bn-NOTA reacts with primary amines (e.g., lysine (B10760008) residues) on antibodies to form a stable thiourea linkage.
Protocol 4.2: Antibody Conjugation
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Antibody Preparation: Buffer exchange the antibody into a carbonate/bicarbonate buffer (0.1 M, pH 8.5-9.0).[1]
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Conjugation Reaction: Dissolve p-SCN-Bn-NOTA in DMSO and add a 10-20 fold molar excess to the antibody solution.[1]
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Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.[1]
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Purification: Purify the antibody-chelator conjugate from excess, unconjugated chelator using size-exclusion chromatography (e.g., PD-10 column) equilibrated with a suitable buffer (e.g., 0.25 M ammonium (B1175870) acetate (B1210297), pH 7.0).[1]
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Characterization: Determine the number of chelators per antibody using methods like MALDI-TOF mass spectrometry.[1]
Radiolabeling of p-SCN-Bn-NOTA Conjugates
The NOTA chelator readily forms stable complexes with radiometals under mild conditions.
Protocol 4.3: Radiolabeling with ⁶⁴Cu
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Preparation: To the purified NOTA-antibody conjugate in ammonium acetate buffer (pH 7.0), add the desired amount of ⁶⁴CuCl₂ in 0.1 M HCl.[1]
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Incubation: Incubate the reaction at room temperature for 5-10 minutes.[1]
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Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC.[1]
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Purification (if necessary): If unchelated ⁶⁴Cu is present, it can be removed using size-exclusion chromatography.[1]
Visualizations
The following diagrams illustrate key workflows and the mechanism of action of p-SCN-Bn-NOTA-based radiopharmaceuticals.
Caption: Experimental workflow for bioconjugation and radiolabeling.
Caption: Mechanism of targeted radiotherapy.
Conclusion
p-SCN-Bn-NOTA is a powerful and versatile bifunctional chelator that has significantly advanced the field of radiopharmaceutical development. Its ability to form stable complexes with a range of radiometals, coupled with its efficient conjugation to biomolecules, makes it an ideal choice for creating targeted imaging agents and therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize p-SCN-Bn-NOTA in their work, ultimately contributing to the development of novel and effective diagnostic and therapeutic strategies for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 3. p-SCN-Bn-nota | C20H26N4O6S | CID 53358090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid: application of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
